molecular formula C11H14N2O2S B1469286 1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine CAS No. 1340429-61-9

1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine

Cat. No.: B1469286
CAS No.: 1340429-61-9
M. Wt: 238.31 g/mol
InChI Key: QHZGKTUPMGPLNZ-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine is an organic compound that features a cyclopropane ring attached to a sulfonyl group, which is further connected to a dihydroindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine typically involves multiple steps, starting with the preparation of cyclopropanesulfonyl chloride. This intermediate can be synthesized by reacting cyclopropane with chlorosulfonic acid under controlled conditions . The resulting cyclopropanesulfonyl chloride is then reacted with 2,3-dihydro-1H-indol-5-amine in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The indole moiety may also interact with various receptors or enzymes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclopropylsulfonyl-2,3-dihydroindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c12-9-1-4-11-8(7-9)5-6-13(11)16(14,15)10-2-3-10/h1,4,7,10H,2-3,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZGKTUPMGPLNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine
Reactant of Route 2
1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine
Reactant of Route 3
1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine
Reactant of Route 4
1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine
Reactant of Route 5
1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine
Reactant of Route 6
1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine

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